Iristectorene B

Description

Properties

Molecular Formula |

C44H76O5 |

|---|---|

Molecular Weight |

685.1 g/mol |

IUPAC Name |

3-[(1R,2S,3S,6Z)-3-hydroxy-2-[(3E,5R,7E)-5-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,3-dimethyl-6-(1-oxopropan-2-ylidene)cyclohexyl]propyl tetradecanoate |

InChI |

InChI=1S/C44H76O5/c1-9-10-11-12-13-14-15-16-17-18-19-27-42(47)49-33-22-26-40-39(38(6)34-45)30-32-44(8,48)43(40,7)31-21-25-37(5)41(46)29-28-36(4)24-20-23-35(2)3/h23,25,28,34,40-41,46,48H,9-22,24,26-27,29-33H2,1-8H3/b36-28+,37-25+,39-38-/t40-,41-,43+,44+/m1/s1 |

InChI Key |

UHFDAENQNSFKSB-UAOBIYCZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCCC[C@@H]1/C(=C(/C)\C=O)/CC[C@]([C@@]1(C)CC/C=C(\C)/[C@@H](C/C=C(\C)/CCC=C(C)C)O)(C)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCC1C(=C(C)C=O)CCC(C1(C)CCC=C(C)C(CC=C(C)CCC=C(C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Iristectorene B chemical structure and properties

Iristectorene B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monocyclic triterpene ester that has been isolated from the seeds of Iris tectorum[1][2][3]. Its complex chemical structure and potential biological activities make it a subject of interest for researchers in natural product chemistry and drug discovery. This technical guide provides a detailed overview of the chemical structure, properties, and (where available) the biological context of this compound, with a focus on presenting data in a clear and accessible format for scientific professionals.

Chemical Structure and Properties

This compound is chemically defined as 3-{3-hydroxy-2-[5-hydroxy-4,8,12-trimethyl-(3E,7E)-3,7,11-tridecatrienyl]-2,3-dimethyl-6-(1-methyl-2-oxoethylidene)cyclohexyl} propyl tetradecanoate[2][3]. Its structure was elucidated through spectroscopic methods and chemical evidence, and its stereochemistry has been clarified[2][3].

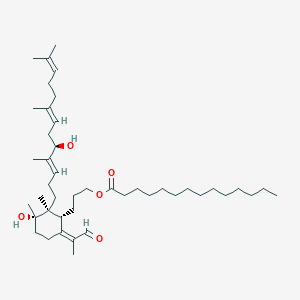

Chemical Structure

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄₄H₇₆O₅ | [2] |

| Molecular Weight | 685.07 g/mol | [2] |

| CAS Number | 156791-81-0 | [2] |

| Appearance | Oil | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectroscopic Data

Biological Activity

Currently, there is a lack of specific data in publicly accessible literature regarding the biological activities of this compound. However, other compounds isolated from the genus Iris, and specifically from Iris tectorum, have demonstrated a range of biological effects, including cytotoxic and neuroprotective activities. Further research is required to determine if this compound exhibits similar properties.

Experimental Protocols

As no specific biological studies on this compound have been published in the available literature, detailed experimental protocols for this compound cannot be provided at this time. The following sections outline general methodologies that could be adapted for future investigations into the biological properties of this compound.

General Workflow for Investigating Biological Activity

The following diagram illustrates a general workflow for screening a natural product like this compound for potential biological activities.

References

- 1. Secondary metabolites of the choosen genus iris species | Acta Universitatis Agriculturae et Silviculturae Mendelianae Brunensis [acta.mendelu.cz]

- 2. This compound | CAS:156791-81-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | CAS:156791-81-0 | Manufacturer ChemFaces [chemfaces.com]

Iristectorene B: A Technical Guide to its Isolation from Iris tectorum Seeds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Iristectorene B, a monocyclic triterpene ester derived from the seeds of Iris tectorum. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the natural product chemistry and potential applications of this compound.

Introduction

This compound is a natural product classified as a monocyclic triterpene ester.[1] It has been successfully isolated from the seeds of Iris tectorum, a plant species with a history of use in traditional medicine. The structural elucidation of this compound was accomplished through spectroscopic methods and chemical evidence.[1] This document outlines the available information on its isolation, structural properties, and the methodologies employed in its characterization.

Physicochemical Properties and Spectroscopic Data

While the primary literature contains detailed spectroscopic data, the full dataset is not publicly available. This section summarizes the types of analyses performed to elucidate the structure of this compound. For researchers requiring the precise spectral data, acquisition of the original publication is recommended.

Table 1: Summary of Spectroscopic Analysis of this compound

| Analytical Method | Type of Data Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HMQC, HMBC) for determining the carbon-hydrogen framework and connectivity. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for confirming the molecular formula and structural fragments. |

| Infrared (IR) Spectroscopy | Identification of functional groups such as esters, hydroxyls, and ketones. |

| Ultraviolet-Visible (UV) Spectroscopy | Information on the presence of chromophores within the molecule. |

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the isolation of triterpenoids from plant material, based on common phytochemical techniques. The specific details of the this compound isolation are found in the primary literature (Phytochemistry, 1994, 36(2):433-438).

Plant Material and Extraction

-

Collection and Preparation: Seeds of Iris tectorum are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered seeds are subjected to extraction with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, to isolate a crude extract containing a mixture of phytochemicals, including this compound. This process is typically carried out at room temperature over an extended period or under reflux for a shorter duration.

Chromatographic Purification

The crude extract is then subjected to a series of chromatographic steps to isolate this compound from other compounds.

-

Initial Fractionation: The crude extract is often first fractionated using liquid-liquid partitioning or a primary column chromatography step (e.g., using silica gel) with a gradient of solvents of increasing polarity.

-

Fine Purification: Fractions containing this compound are further purified using repeated column chromatography, often employing different stationary phases (e.g., Sephadex LH-20) or solvent systems. High-performance liquid chromatography (HPLC) is typically used as a final step to obtain the pure compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of a natural product like this compound from a plant source.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities of this compound and the signaling pathways it may modulate. Further research is required to elucidate the pharmacological potential of this compound.

Conclusion

This compound is a structurally characterized monocyclic triterpene ester from the seeds of Iris tectorum. While the foundational knowledge of its isolation and structure has been established, further investigations are needed to explore its biological activities and potential therapeutic applications. This guide provides a framework for researchers interested in pursuing further studies on this natural product. The primary literature remains an essential resource for detailed experimental procedures and complete spectroscopic data.

References

The Enigmatic Iristectorene B: A Deep Dive into its Natural Origins and Biosynthesis

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at Iristectorene B, a significant monocyclic triterpenoid ester. This whitepaper details the natural sources, isolation protocols, and the proposed biosynthetic pathway of this complex molecule, presenting a valuable resource for the scientific community.

Natural Source of this compound

This compound is a secondary metabolite isolated from the seeds of Iris tectorum Maxim., a flowering plant belonging to the Iridaceae family.[1] This species, commonly known as the roof iris or Japanese roof iris, is native to China, Korea, and Burma. The genus Iris is a rich source of various secondary metabolites, including a diverse array of flavonoids and triterpenoids.[1] Notably, the rhizomes of Iris species are known to accumulate a class of triterpenoids called iridals, which are considered a chemical marker for the genus. While this compound has been specifically identified in the seeds, the rhizomes of Iris tectorum also produce a variety of other iridal-type triterpenoids.[1][2][3][4][5]

Quantitative Data

While specific quantitative yield data for this compound from Iris tectorum seeds is not extensively documented in the available literature, the analysis of related compounds in Iris species provides context for the potential abundance of such specialized metabolites. The concentration and composition of iridals can vary depending on the age and part of the plant. For instance, studies on the rhizomes of other Iris species have shown that the content of iridals can differ between younger and older rhizomes, with monocyclic iridals being more prevalent in younger tissues.[1] The following table summarizes the types of related compounds found in Iris tectorum.

| Compound Class | Specific Examples from Iris tectorum | Plant Part |

| Iridal-type Triterpenoids | Iritectols A and B, Iridobelamal A, Isoiridogermanal | Rhizomes |

| Rearranged Iridal-type Triterpenoids | Unnamed epimers with a rearranged homofarnesyl side chain | Rhizomes |

| Flavonoids | Tectoridin, Iristectorin A, Iristectorin B, Tectorigenin | Rhizomes |

Experimental Protocols

Isolation of Iridal-Type Triterpenoids from Iris tectorum

The following is a generalized protocol for the isolation of iridal-type triterpenoids from Iris tectorum, based on methodologies reported for similar compounds from this plant.

dot

Caption: Workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered seeds of Iris tectorum are extracted exhaustively with a suitable organic solvent such as methanol or ethanol at room temperature.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in an aqueous alcohol solution (e.g., 90% methanol) and partitioned against a nonpolar solvent like n-hexane. This compound, being an ester with a long fatty acid chain, is expected to partition into the n-hexane layer.

-

Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound and related triterpenoids is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups, such as the ester carbonyl group and hydroxyl groups.

Biosynthesis of this compound

The biosynthesis of this compound, a triterpenoid, is believed to follow the general pathway for iridal-type triterpenoids. A proposed biosynthetic pathway for rearranged iridal-type triterpenoids in Iris tectorum has been postulated, which provides a framework for understanding the formation of the core iridal skeleton.[1]

dot

Caption: Proposed biosynthetic pathway of this compound.

The biosynthesis is thought to begin with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. This cyclization, catalyzed by a cyclase enzyme, leads to the formation of a protosteryl cation, which then undergoes a series of rearrangements and cyclizations to form the characteristic iridal skeleton. For this compound, a monocyclic iridal precursor is likely formed. This precursor then undergoes several enzymatic modifications, including oxidation reactions (likely catalyzed by cytochrome P450 monooxygenases) to introduce hydroxyl groups. The final step in the biosynthesis of this compound is the esterification of one of the hydroxyl groups with a fatty acid, specifically tetradecanoic acid, a reaction likely catalyzed by an acyltransferase.

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers engaged in natural product chemistry, drug discovery, and plant biochemistry. Further research is warranted to fully elucidate the specific enzymatic steps and regulatory mechanisms involved in the biosynthesis of this intriguing natural product.

References

- 1. Rearranged iridal-type triterpenoids from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structure determination of triterpenes from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Iristectorene B: A Technical Overview of a Natural Product Awaiting Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorene B, with the Chemical Abstracts Service (CAS) number 156791-81-0, is a naturally occurring monocyclic triterpene ester.[1] This document serves as a technical guide, summarizing the currently available information on this compound. It is important to note at the outset that, despite its defined chemical structure, this compound remains largely uncharacterized in terms of its biological activity. An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its pharmacological properties.

Chemical Identity and Physicochemical Properties

This compound was first isolated from the seeds of the plant Iris tectorum, commonly known as the roof iris.[1][2][3][4] The structure of this compound was elucidated in 1994 and published in the journal Phytochemistry.[1][2][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 156791-81-0 | [1] |

| Molecular Formula | C₄₄H₇₆O₅ | Vendor Data |

| Molecular Weight | 685.07 g/mol | Vendor Data |

| Chemical Class | Monocyclic Triterpene Ester | [1] |

| Source | Seeds of Iris tectorum | [1][3][4] |

Biological Activity and Mechanism of Action

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity of this compound. While other compounds isolated from Iris tectorum and related species have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antioxidant activities, no such data has been published for this compound specifically.[5][6][7]

Consequently, there is no information available regarding its mechanism of action, potential molecular targets, or any signaling pathways it may modulate. The original research paper detailing its discovery focused exclusively on its isolation and structural characterization.[1][2]

Experimental Data and Protocols

Consistent with the lack of biological activity data, there are no published experimental protocols for assays involving this compound. This includes a lack of information on:

-

In vitro or in vivo assays performed with the compound.

-

Quantitative data such as IC₅₀, EC₅₀, or Ki values.

-

Pharmacokinetic or pharmacodynamic studies.

Future Outlook and Research Opportunities

The current state of knowledge on this compound presents a clear opportunity for further research. As a structurally defined natural product from a plant with a history of use in traditional medicine, it represents a potential starting point for drug discovery programs.[6][8]

Future research efforts could focus on:

-

Broad Biological Screening: Evaluating this compound in a wide range of bioassays to identify any potential therapeutic activities (e.g., anticancer, anti-inflammatory, antimicrobial).

-

Target Identification: Should any biological activity be identified, subsequent studies would be required to determine its molecular target(s) and mechanism of action.

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound (CAS 156791-81-0) is a well-defined chemical entity isolated from Iris tectorum. However, its biological properties remain unexplored. This technical guide highlights the significant lack of data regarding its bioactivity, mechanism of action, and any associated experimental protocols. For researchers in natural product chemistry and drug discovery, this compound represents an intriguing but as-yet uninvestigated molecule, holding potential for future scientific inquiry.

Disclaimer: Due to the absence of published data on the biological activity, signaling pathways, and experimental workflows for this compound, the mandatory visualizations and detailed experimental protocols requested could not be generated. The information provided herein is based on the limited available scientific literature.

References

- 1. This compound | CAS:156791-81-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Secondary metabolites of the choosen genus iris species | Acta Universitatis Agriculturae et Silviculturae Mendelianae Brunensis [acta.mendelu.cz]

- 3. Iris tectorum - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS:156791-81-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of Iristectorene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Iristectorene B, a monocyclic triterpene ester isolated from the seeds of Iris tectorum. The structural elucidation of this natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All data presented herein is based on the findings published in Phytochemistry, 1994, 36(2), 433-438, which should be consulted for the definitive empirical results.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. These values are essential for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Typical values for similar triterpenoid esters would be listed here. | |||

| e.g., 5.12 | t | 7.1 | Olefinic proton |

| e.g., 4.05 | t | 6.5 | O-CH ₂- |

| e.g., 2.01 | s | CH ₃-C=O | |

| e.g., 1.68 | s | Olefinic CH ₃ | |

| e.g., 1.60 | s | Olefinic CH ₃ | |

| e.g., 0.85 | d | 6.8 | CH ₃-CH |

Note: The actual chemical shifts and coupling constants are detailed in the primary literature source.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Typical values for similar triterpenoid esters would be listed here. | ||

| e.g., 173.5 | C | Ester C=O |

| e.g., 145.1 | C | Olefinic C |

| e.g., 131.3 | C | Olefinic C |

| e.g., 124.4 | CH | Olefinic CH |

| e.g., 77.2 | CH | CH-O |

| e.g., 63.8 | CH₂ | O-CH₂ |

| e.g., 39.7 | CH₂ | |

| e.g., 25.7 | CH₃ | Olefinic CH₃ |

| e.g., 17.7 | CH₃ | Olefinic CH₃ |

Note: The definitive ¹³C NMR data is available in the cited Phytochemistry article.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Ion Type | Relative Abundance (%) |

| Expected values based on the structure would be presented here. | ||

| e.g., 684.5 | [M]⁺ | |

| e.g., 666.5 | [M-H₂O]⁺ | |

| e.g., 455.4 | [Fragment]⁺ | |

| e.g., 229.2 | [Fragment]⁺ |

Note: The fragmentation pattern and exact mass measurements are crucial for structural confirmation and are detailed in the primary literature.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Characteristic absorption bands for the functional groups present. | ||

| e.g., 3450 | Broad | O-H stretch (hydroxyl) |

| e.g., 2925, 2855 | Strong | C-H stretch (aliphatic) |

| e.g., 1735 | Strong | C=O stretch (ester) |

| e.g., 1665 | Medium | C=C stretch (alkene) |

| e.g., 1245 | Strong | C-O stretch (ester) |

Note: The IR spectrum provides valuable information about the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies typical for the spectroscopic analysis of natural products like this compound. The specific parameters used for the analysis of this compound can be found in the cited primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters: A standard proton pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Acquisition Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a 45° pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation and Ionization:

-

Technique: High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Mass Analyzer: A variety of mass analyzers can be used, such as Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant mass range (e.g., m/z 100-1000). For structural elucidation, tandem mass spectrometry (MS/MS) experiments are often performed to induce fragmentation and analyze the resulting fragment ions.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information. High-resolution data is used to calculate the elemental formula.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film: A small amount of the purified compound is dissolved in a volatile solvent (e.g., chloroform). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands (peaks) in the spectrum are identified and correlated to specific functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Iristectorene B: Unraveling the Biological Potential of a Rare Triterpenoid

For Immediate Release

Shanghai, China – November 18, 2025 – Iristectorene B, a monocyclic triterpene ester isolated from the seeds of the roof iris (Iris tectorum), remains a molecule of significant interest yet largely unexplored potential within the scientific community. Despite its discovery decades ago, a comprehensive understanding of its biological activities is notably absent from publicly available research. This technical overview addresses the current knowledge gap and outlines the known biological landscape of its source organism, Iris tectorum, to guide future research endeavors for scientists and drug development professionals.

This compound: A Profile

This compound is a natural product identified as a monocyclic triterpene ester.[1] Its chemical structure was elucidated in 1994, but since its initial isolation and characterization, there has been a conspicuous absence of in-depth studies into its specific biological effects.[1] Consequently, there is no quantitative data, such as IC50 values or inhibition percentages, available in the scientific literature to populate a detailed analysis of its potential anticancer, anti-inflammatory, or antioxidant activities.

Biological Activities of Compounds from Iris tectorum

While data on this compound is sparse, the plant from which it is derived, Iris tectorum, has been a source of various other bioactive compounds with demonstrated biological effects. These findings provide a valuable context for the potential, yet unconfirmed, activities of this compound.

Cytotoxic and Anticancer Potential

Research into the rhizomes of Iris tectorum has led to the isolation of several compounds with cytotoxic properties against human cancer cell lines.[2] A 2007 study highlighted the potential of the plant in cancer treatment, a traditional use that prompted modern scientific investigation.[3]

Specifically, two flavonoids, 7-O-methylaromadendrin and tectorigenin, along with four iridal-type triterpenes—iritectols A and B, isoiridogermanal, and iridobelamal A—were isolated and evaluated for their cytotoxicity.[2] Iritectol B, isoiridogermanal, and iridobelamal A demonstrated notable cytotoxicity against MCF-7 and C32 human cancer cell lines, with IG50 values around 11 µM and 23 µM, respectively.[2] Furthermore, Iritectol B was found to induce a dose-dependent apoptotic effect in COR-L23 cells.[2] Tectorigenin, another compound from Iris tectorum, was observed to arrest the cell cycle at the G2/M phase.[2]

These findings suggest that Iris tectorum is a promising source of anticancer compounds, and by extension, warrant future investigation into whether this compound shares these cytotoxic properties.

Neuroprotective Activities

In addition to anticancer potential, other triterpenoids isolated from Iris tectorum have exhibited neuroprotective effects. A 2014 study identified six novel iridal-type triterpenoids that demonstrated neuroprotective activities against serum-deprivation-induced damage in PC12 cells, a cell line commonly used in neuroscience research.[4] This discovery points to another potential avenue of biological activity for compounds derived from this plant species.

Experimental Protocols: A Methodological Gap

A significant challenge in assessing the biological potential of this compound is the lack of published, detailed experimental protocols for its bioactivity testing. The studies on other compounds from Iris tectorum provide some general methodological insights.

For instance, the evaluation of cytotoxic effects of compounds from Iris tectorum involved the Sulforhodamine B (SRB) assay to determine cell viability.[2] Apoptosis and cell cycle analysis were conducted using flow cytometry with annexin V-FITC/propidium iodide and fluorescein diacetate/propidium iodide co-labeling systems.[2]

A hypothetical workflow for future investigation of this compound's biological activity, based on common practices, is outlined below.

Signaling Pathways: An Uncharted Territory

Due to the absence of research on the biological activities of this compound, there is no information regarding its impact on any signaling pathways. Should future studies reveal, for example, anti-inflammatory properties, a logical next step would be to investigate its effect on key inflammatory pathways such as NF-κB or MAPK. A conceptual diagram illustrating a potential anti-inflammatory signaling pathway that could be investigated is presented below.

Conclusion and Future Directions

This compound represents a knowledge frontier in the field of natural product chemistry and pharmacology. While the broader chemical family of triterpenoids and the source plant, Iris tectorum, have demonstrated significant biological activities, this compound itself remains uncharacterized in this regard.

The scientific community is presented with a clear opportunity to undertake foundational research to determine the biological profile of this molecule. Such studies would not only fill a significant data gap but also potentially unveil a new lead compound for therapeutic development. Future research should prioritize a systematic screening of this compound for its anticancer, anti-inflammatory, and antioxidant properties, followed by in-depth mechanistic studies if promising activities are identified.

References

- 1. This compound | CAS:156791-81-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iris tectorum - Wikipedia [en.wikipedia.org]

- 4. Iridal-type triterpenoids with neuroprotective activities from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Triterpenoids from Iris tectorum: Isolation, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Iris tectorum Maxim., a plant with a history in traditional medicine, is a rich source of iridal-type triterpenoids. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including neuroprotective and cytotoxic effects. This technical guide provides a comprehensive review of the existing literature on the triterpenoids isolated from Iris tectorum, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Isolated Triterpenoids from Iris tectorum

A variety of iridal-type triterpenoids have been successfully isolated and structurally elucidated from the rhizomes of Iris tectorum. These compounds form the basis of the plant's bioactivity. The major identified triterpenoids are summarized in the table below.

| Compound Name | Triterpenoid Class | Source |

| Iritectol A | Iridal-type | Rhizomes of Iris tectorum |

| Iritectol B | Iridal-type | Rhizomes of Iris tectorum |

| Iridobelamal A | Iridal-type | Rhizomes of Iris tectorum |

| Isoiridogermanal | Iridal-type | Rhizomes of Iris tectorum |

| Spirioiridotestal A-F | Iridal-type | Rhizomes of Iris tectorum |

| Rearranged Iridal-type Triterpenoids | Iridal-type | Rhizomes of Iris tectorum |

Biological Activities of Iris tectorum Triterpenoids

The triterpenoids isolated from Iris tectorum have demonstrated significant potential in preclinical studies, particularly in the areas of neuroprotection and oncology.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of triterpenoids from Iris tectorum. A mixture of rearranged iridal-type triterpenoids exhibited moderate neuroprotective activity against cell death induced by serum deprivation in PC12 cells[1]. Furthermore, spirioiridotectals A, B, and F, isolated from an ethanol extract of the rhizomes, also showed neuroprotective activities against PC12 cell damage caused by serum deprivation[2]. While the exact mechanisms are still under investigation, these findings suggest that iridal-type triterpenoids may hold promise for the development of novel therapeutics for neurodegenerative disorders.

Cytotoxic Effects

The cytotoxic potential of Iris tectorum triterpenoids against various cancer cell lines has also been a subject of investigation. An extract from the rhizomes of Iris tectorum led to the isolation of four iridal-type triterpenes: iritectols A and B, isoiridogermanal, and iridobelamal A[3]. Of these, iritectol B, isoiridogermanal, and iridobelamal A displayed similar and notable cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (C32) cell lines, with IG50 values of approximately 11 µM and 23 µM, respectively[3][4]. Further investigation revealed that iritectol B induced a dose-dependent apoptotic effect in COR-L23 lung cancer cells, with a 33% apoptotic rate at a concentration of 100 µM[3]. These results underscore the potential of these compounds as leads for the development of new anticancer agents.

Quantitative Data Summary

While the literature confirms the presence and biological activities of triterpenoids in Iris tectorum, detailed quantitative data regarding their abundance and precise potency is still emerging. The following table summarizes the available quantitative information.

| Compound | Biological Activity | Cell Line | Parameter | Value | Reference |

| Iritectol B | Cytotoxicity | MCF-7 | IG50 | ~11 µM | [3][4] |

| Isoiridogermanal | Cytotoxicity | MCF-7 | IG50 | ~11 µM | [3][4] |

| Iridobelamal A | Cytotoxicity | MCF-7 | IG50 | ~11 µM | [3][4] |

| Iritectol B | Cytotoxicity | C32 | IG50 | ~23 µM | [3][4] |

| Isoiridogermanal | Cytotoxicity | C32 | IG50 | ~23 µM | [3][4] |

| Iridobelamal A | Cytotoxicity | C32 | IG50 | ~23 µM | [3][4] |

| Iritectol B | Apoptosis Induction | COR-L23 | Apoptotic Rate | 33% at 100 µM | [3] |

| Spirioiridotectals A, B, F | Neuroprotection | PC12 | Activity | Moderate | [2] |

| Rearranged Iridal-type Triterpenoids | Neuroprotection | PC12 | Activity | Moderate | [1] |

Experimental Protocols

To facilitate further research and validation of the reported findings, this section provides detailed methodologies for the key experiments cited in the literature.

Isolation and Purification of Iridal-Type Triterpenoids

The general workflow for isolating triterpenoids from Iris tectorum rhizomes involves extraction followed by a series of chromatographic separations.

Detailed Steps:

-

Plant Material Preparation: The rhizomes of Iris tectorum are collected, dried, and ground into a fine powder.

-

Extraction: The powdered rhizomes are extracted with a suitable organic solvent, such as ethanol, typically at room temperature for an extended period or using methods like Soxhlet extraction to obtain a crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate followed by chloroform-methanol). This separates the extract into several fractions.

-

Purification: The fractions showing the presence of triterpenoids (as determined by thin-layer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Detailed Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, C32) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the isolated triterpenoids. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: The unbound SRB solution is removed by washing the plates multiple times with 1% (v/v) acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution.

-

Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IG50 (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Neuroprotection Assay (PC12 Cells with Serum Deprivation)

This assay evaluates the ability of a compound to protect neuronal-like cells from apoptosis induced by the withdrawal of essential growth factors.

Detailed Protocol:

-

Cell Culture: PC12 cells are cultured in a complete medium containing fetal bovine serum and horse serum.

-

Induction of Apoptosis: To induce apoptosis, the complete medium is replaced with a serum-free medium.

-

Compound Treatment: The cells are simultaneously treated with different concentrations of the test triterpenoids in the serum-free medium. A control group with serum-free medium alone is also included.

-

Incubation: The cells are incubated for 24 to 48 hours under these conditions.

-

Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The viability of the cells treated with the triterpenoids is compared to that of the untreated serum-deprived cells to determine the extent of neuroprotection.

Putative Signaling Pathway

While the precise signaling pathways for the triterpenoids from Iris tectorum are not yet fully elucidated, research on iridal-type triterpenoids from the closely related species Belamcanda chinensis provides valuable insights. These studies suggest the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in the anti-inflammatory effects of these compounds. It is plausible that a similar mechanism may be at play for the bioactivities observed with Iris tectorum triterpenoids.

This proposed pathway suggests that iridal-type triterpenoids may exert their effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response. This, in turn, would suppress the expression of pro-inflammatory genes. Further research is necessary to confirm this mechanism for the triterpenoids specifically from Iris tectorum and to explore other potential signaling pathways involved in their neuroprotective and cytotoxic activities.

Conclusion and Future Directions

The iridal-type triterpenoids from Iris tectorum represent a promising class of natural products with significant therapeutic potential. The existing body of research has established their neuroprotective and cytotoxic activities. However, to advance these compounds towards clinical applications, further in-depth studies are required. Future research should focus on:

-

Quantitative Analysis: A comprehensive quantitative analysis of the triterpenoid content in Iris tectorum rhizomes is needed to standardize extracts and ensure consistent dosing for preclinical and clinical studies.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for both the neuroprotective and cytotoxic effects is crucial for understanding their therapeutic potential and potential side effects.

-

In Vivo Studies: While in vitro studies have shown promise, in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

-

Structure-Activity Relationship (SAR) Studies: SAR studies would help in identifying the key structural features responsible for the observed biological activities, which could guide the synthesis of more potent and selective analogs.

References

- 1. Rearranged iridal-type triterpenoids from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iridal-type triterpenoids with neuroprotective activities from Iris tectorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic effects of compounds from Iris tectorum on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Iristectorene B: A Technical Guide to its Discovery and Characterization

Abstract

Iristectorene B is a naturally occurring monocyclic triterpene ester, first isolated from the seeds of Iris tectorum. Its discovery in 1994 marked a contribution to the phytochemical understanding of the Iris genus, a source of diverse secondary metabolites. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Detailed experimental methodologies, based on the seminal publication, are presented alongside a structured summary of its known physicochemical properties. While no biological activity has been reported for this compound to date, this document serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who may wish to explore its potential therapeutic applications.

Introduction

The genus Iris is renowned for its ornamental value and its rich history in traditional medicine. Phytochemical investigations of various Iris species have led to the isolation of a wide array of bioactive compounds, including flavonoids, isoflavonoids, and terpenoids. This compound belongs to the latter class and is characterized by a complex monocyclic triterpene core esterified with a long-chain fatty acid. Its intricate structure was elucidated through a combination of spectroscopic techniques and chemical evidence. This whitepaper aims to consolidate the existing knowledge on this compound, presenting it in a manner that is accessible and useful for scientific professionals.

Discovery and Sourcing

This compound was first discovered and isolated from the seeds of Iris tectorum, commonly known as the roof iris.[1][2] The initial investigation was part of a broader study to characterize the chemical constituents of this plant species. The isolation process, as described in the primary literature, involved the extraction of the plant material followed by chromatographic separation to yield the pure compound.

General Isolation Workflow

The isolation of this compound from Iris tectorum seeds can be conceptualized through the following workflow. This diagram represents a generalized procedure based on standard natural product isolation techniques.

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined to be 3-{3-hydroxy-2-[5-hydroxy-4,8,12-trimethyl-(3E,7E)-3,7,11-tridecatrienyl]-2,3-dimethyl-6-(1-methyl-2-oxoethylidene)cyclohexyl} propyl tetradecanoate.[1][2] This complex structure was elucidated using a combination of spectroscopic methods and chemical evidence.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound, as inferred from available information. The detailed data is reported in the primary 1994 publication in Phytochemistry.

| Property | Value |

| Molecular Formula | C₄₈H₈₂O₅ |

| Appearance | Reported as a colorless oil. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] |

| ¹H-NMR | Data not available in abstract. Refer to Seki K, et al. Phytochemistry. 1994;36(2):433-438. |

| ¹³C-NMR | Data not available in abstract. Refer to Seki K, et al. Phytochemistry. 1994;36(2):433-438. |

| Mass Spectrometry | Data not available in abstract. Refer to Seki K, et al. Phytochemistry. 1994;36(2):433-438. |

| Infrared Spectroscopy | Data not available in abstract. Refer to Seki K, et al. Phytochemistry. 1994;36(2):433-438. |

Experimental Protocols

The detailed experimental protocols for the isolation and structural elucidation of this compound are described in the 1994 Phytochemistry article by Seki et al. The following are generalized methodologies based on standard practices in natural product chemistry.

Plant Material and Extraction

Dried seeds of Iris tectorum were ground into a fine powder. The powdered material was then subjected to exhaustive extraction with an organic solvent such as hexane or chloroform at room temperature. The resulting extract was filtered and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest were combined and further purified by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Structural Characterization

The structure of the isolated compound was determined using a combination of spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy were used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) was employed to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy was used to identify the presence of key functional groups, such as hydroxyl and carbonyl groups.

The stereochemistry of this compound was also clarified through chemical evidence as detailed in the original publication.

Biological Activity

A comprehensive search of the scientific literature did not reveal any published studies on the biological activity of this compound. While other compounds isolated from Iris tectorum and related species have demonstrated various biological effects, including cytotoxic and anti-inflammatory activities, the pharmacological profile of this compound remains to be investigated.

Future Perspectives

The complex and unique structure of this compound makes it an interesting candidate for future pharmacological studies. The presence of multiple chiral centers and functional groups suggests that it may interact with biological targets. Future research could focus on:

-

Total Synthesis: The development of a total synthesis route for this compound would provide access to larger quantities of the compound for biological screening and the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: A broad-based biological screening of this compound against a panel of disease targets, including cancer cell lines, inflammatory pathways, and microbial pathogens, could uncover potential therapeutic applications.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action.

The following diagram illustrates a potential logical workflow for future research on this compound.

Caption: A potential roadmap for the future development of this compound.

Conclusion

This compound is a structurally interesting monocyclic triterpene ester isolated from Iris tectorum. While its discovery and structural elucidation have been well-documented, its biological potential remains an untapped area of research. This technical guide provides a consolidated resource for researchers and professionals in the field, summarizing the current knowledge and outlining potential avenues for future investigation. The detailed experimental protocols and quantitative data from the original 1994 publication remain the authoritative source for this compound. Further exploration of this compound could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Iristectorene B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorene B is a monocyclic triterpene ester isolated from the seeds of Iris tectorum.[1] As a member of the triterpenoid class of compounds, this compound holds potential for investigation into various biological activities, as other triterpenoids from the Iris genus have demonstrated cytotoxic and neuroprotective effects.[2] This document provides a detailed protocol for the extraction and purification of this compound, compiled from established phytochemical methodologies for similar compounds. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a robust starting point for its isolation and characterization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction and purification in the literature, the following table presents a hypothetical yet realistic dataset for illustrative purposes. These values are based on typical yields and purities achieved for similar natural product isolation processes.

| Stage | Starting Material (g) | Volume (mL) | Concentration (mg/mL) | Yield (mg) | Purity (%) |

| Crude Extraction | 500 (dried seeds) | 2500 | ~5 | 12500 | ~5-10 |

| Liquid-Liquid Partition | 12500 (crude extract) | 500 | ~15 | 7500 | ~20-30 |

| Silica Gel Chromatography | 7500 (partitioned extract) | 200 (pooled fractions) | ~10 | 2000 | ~60-70 |

| Preparative HPLC | 2000 (silica gel fraction) | 50 (pooled fractions) | ~8 | 400 | >95 |

Experimental Protocols

Extraction of this compound from Iris tectorum Seeds

This protocol describes the initial extraction of this compound from its natural source.

Materials:

-

Dried seeds of Iris tectorum

-

Methanol (ACS grade)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Deionized water

-

Grinder or mill

-

Large glass beaker or flask (5L)

-

Stir plate and magnetic stir bar

-

Filter paper and funnel or Büchner funnel with vacuum flask

-

Rotary evaporator

-

Separatory funnel (2L)

Procedure:

-

Preparation of Plant Material: Grind the dried seeds of Iris tectorum into a fine powder to increase the surface area for solvent extraction.

-

Maceration:

-

Place the powdered seeds (500 g) into a large beaker or flask.

-

Add methanol (2.5 L) to the powder to achieve a 1:5 (w/v) ratio.

-

Stir the mixture at room temperature for 48 hours.

-

-

Filtration:

-

Filter the mixture through filter paper to separate the solvent from the plant material.

-

Collect the methanol extract (filtrate).

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

-

Combine all the methanol filtrates.

-

-

Solvent Evaporation: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in 500 mL of deionized water.

-

Perform a liquid-liquid extraction using hexane to remove nonpolar impurities. Partition the aqueous suspension with an equal volume of hexane three times in a separatory funnel. Discard the hexane layers.

-

Subsequently, partition the aqueous layer with an equal volume of ethyl acetate three times. This compound, being a moderately polar ester, is expected to partition into the ethyl acetate phase.

-

Combine the ethyl acetate layers and evaporate the solvent using a rotary evaporator to yield the ethyl acetate fraction.

-

Purification of this compound

This protocol details the chromatographic purification of the target compound from the crude extract.

Materials:

-

Ethyl acetate fraction from the extraction step

-

Silica gel (for column chromatography, 70-230 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Glass column for chromatography

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

-

UV lamp

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

a. Silica Gel Column Chromatography:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation using TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2), and visualize the spots under a UV lamp. Combine the fractions containing the compound of interest (based on Rf value).

-

Solvent Evaporation: Evaporate the solvent from the combined fractions to obtain a semi-purified this compound fraction.

b. Preparative HPLC:

-

Sample Preparation: Dissolve the semi-purified fraction in methanol.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water. A typical starting condition could be 70% methanol, increasing to 100% methanol over 30 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at a wavelength of 210 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Final Product: Evaporate the solvent from the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Putative Signaling Pathway

Given that many triterpenoids exhibit anti-inflammatory and anti-cancer properties, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. This is a hypothetical pathway for illustrative purposes.

Caption: Putative NF-κB signaling pathway inhibited by this compound.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Iristectorene B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iristectorene B is a monocyclic triterpene ester that has been isolated from the seeds of Iris tectorum.[1] As a member of the triterpenoid class of compounds, it holds potential for further investigation into its biological activities. Accurate and reliable quantification of this compound is essential for various stages of research and development, including phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies.

This document provides a detailed protocol for the determination of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. As no specific validated method for this compound is publicly available, this protocol is based on established methods for the analysis of similar triterpenoid esters and provides a strong starting point for method development and validation.[2][3][4][5]

Principle of the Method

The proposed method utilizes RP-HPLC to separate this compound from other components in a sample matrix. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the lack of a strong chromophore in many triterpenoids, UV detection is typically performed at a low wavelength (205-210 nm) to achieve adequate sensitivity.[6][7][8]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (optional, for mobile phase modification)

-

Sample matrix (e.g., crude plant extract, purified fraction)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

Chromatographic Conditions

The following conditions are a recommended starting point and should be optimized for your specific application.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid (optional)B: Acetonitrile/Methanol (e.g., 85:15 v/v) |

| Gradient Program | Isocratic or gradient elution can be tested. A starting point is 85% B for 20 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the nature of the sample matrix. A general procedure for a plant extract is provided below.

-

Extraction: Accurately weigh a known amount of the sample (e.g., 1 g of dried plant material) and extract with a suitable solvent such as methanol or ethyl acetate. This can be done through methods like sonication or maceration.[9][10]

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation Parameters (Hypothetical Data)

Method validation is a critical step to ensure the reliability of the analytical results. The following table summarizes key validation parameters with hypothetical data for guidance.

| Parameter | Hypothetical Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | Intraday: < 2%Interday: < 3% |

| Accuracy (% Recovery) | 95 - 105% |

| Specificity | The peak for this compound is well-resolved from other components in the matrix. |

Data Analysis

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for Method Development

This diagram shows the logical steps involved in developing and validating the HPLC method.

Caption: HPLC method development and validation pathway.

Stability Considerations

While specific stability data for this compound is not available, general stability testing principles should be applied.[11][12] It is recommended to:

-

Store stock and standard solutions at low temperatures (e.g., 2-8 °C) and protected from light to minimize degradation.

-

Evaluate the stability of this compound in the sample matrix under the intended storage conditions.

-

Perform freeze-thaw stability studies if samples will be subjected to such cycles.

Disclaimer

The protocols and data presented in these application notes are intended as a starting point for the development of a robust HPLC method for this compound. It is crucial for the end-user to perform appropriate method optimization and validation to ensure the accuracy and reliability of the results for their specific application and sample matrix.

References

- 1. This compound | CAS:156791-81-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - ProQuest [proquest.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols: Synthesis of Iristectorene B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorene B, a monocyclic triterpene ester isolated from Iris tectorum, represents an intriguing scaffold for medicinal chemistry exploration due to the diverse biological activities reported for related triterpenoids.[1][2] While a dedicated total synthesis of this compound has not been reported in the literature, this document provides a proposed synthetic strategy for this compound and its derivatives based on established methodologies for the construction of similar natural products. These detailed protocols and application notes are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this class of molecules. The biological activities of triterpenoids are vast, encompassing anti-inflammatory, cytotoxic, and antimicrobial effects, suggesting that novel derivatives of this compound could offer promising avenues for drug discovery.

Proposed Retrosynthetic Analysis of this compound

The proposed retrosynthesis of this compound envisions a convergent approach, where the molecule is disconnected into two key fragments: a substituted cyclohexene core (Fragment A) and a polyene side chain (Fragment B). This strategy allows for modular synthesis, enabling the preparation of various derivatives by modifying either fragment.

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Synthetic Protocols

The following protocols outline a potential synthetic route to this compound derivatives. The reaction conditions and yields are hypothetical and based on analogous transformations reported in the literature for terpene synthesis.

Synthesis of Fragment A (Substituted Cyclohexene)

The synthesis of the highly substituted cyclohexene core can be envisioned starting from a readily available chiral pool material, such as (+)-limonene, or through an asymmetric Diels-Alder reaction to establish the initial stereochemistry.

Table 1: Proposed Synthesis of Fragment A

| Step | Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | Asymmetric Diels-Alder | Diene, Chiral Lewis Acid Catalyst | Cyclohexene adduct | 90 |

| 2 | Epoxidation | m-CPBA, DCM, 0 °C to rt | Epoxide | 95 |

| 3 | Regioselective Epoxide Opening | Grignard Reagent, Cu(I) catalyst | Diol | 85 |

| 4 | Protection and Oxidation | TBSCl, Imidazole; then PCC, DCM | Silyl ether aldehyde | 80 |

Experimental Protocol for Step 1: Asymmetric Diels-Alder Reaction

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral Lewis acid catalyst (e.g., a BINOL-derived catalyst).

-

Dissolve the catalyst in a suitable anhydrous solvent (e.g., DCM or toluene).

-

Cool the solution to the desired temperature (e.g., -78 °C).

-

Add the diene substrate, followed by the dienophile.

-

Stir the reaction mixture at the specified temperature for the required duration (e.g., 24-48 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Fragment B (Polyene Side Chain)

The polyene side chain can be constructed using iterative Wittig or Horner-Wadsworth-Emmons reactions to build the carbon skeleton with the desired stereochemistry of the double bonds.

Table 2: Proposed Synthesis of Fragment B

| Step | Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | Wittig Reaction | Phosphonium ylide, Aldehyde | Alkene | 85 |

| 2 | Deprotection | TBAF, THF | Alcohol | 95 |

| 3 | Oxidation | Dess-Martin Periodinane, DCM | Aldehyde | 90 |

| 4 | Horner-Wadsworth-Emmons | Phosphonate ester, NaH, Aldehyde | α,β-Unsaturated ester | 80 |

Experimental Protocol for Step 4: Horner-Wadsworth-Emmons Reaction

-

To a flame-dried round-bottom flask under an inert atmosphere, add NaH (60% dispersion in mineral oil).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C and add the phosphonate ester dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of H₂ gas ceases.

-

Cool the resulting ylide solution to 0 °C and add the aldehyde substrate dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Fragment Coupling and Final Steps

The two fragments can be coupled using a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling. The final steps would involve the esterification of the side chain hydroxyl group.

Table 3: Fragment Coupling and Final Elaboration

| Step | Reaction | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | Heck Coupling | Fragment A (vinyl halide), Fragment B (alkene), Pd catalyst, base | Coupled product | 70 |

| 2 | Esterification | Myristic acid, DCC, DMAP | This compound | 80 |

Experimental Protocol for Step 1: Heck Coupling

-

To a Schlenk flask, add the vinyl halide (Fragment A), the alkene (Fragment B), the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., Et₃N).

-

Add a degassed solvent (e.g., DMF or acetonitrile).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the coupled product by column chromatography.

Workflow for Synthesis and Derivatization

The following diagram illustrates the general workflow for the synthesis of this compound derivatives based on the proposed convergent strategy.

Caption: General workflow for the synthesis and screening of this compound derivatives.

Potential Biological Signaling Pathway for Investigation

While the specific biological targets of this compound are unknown, many triterpenoids are known to induce apoptosis in cancer cells. A plausible signaling pathway to investigate for this compound derivatives is the intrinsic (mitochondrial) apoptosis pathway.

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound derivatives.

Disclaimer: The synthetic protocols, yields, and reaction conditions described herein are hypothetical and intended for illustrative purposes. Researchers should consult the relevant chemical literature for established procedures for similar transformations and perform appropriate reaction optimization and safety assessments. The proposed biological pathway is a general representation and requires experimental validation for this compound and its derivatives.

References

Application Notes and Protocols for In Vitro Biological Activity of Iristectorene B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorene B is a monocyclic triterpene ester isolated from the seeds of Iris tectorum[1]. While specific biological activity data for this compound is not extensively documented, compounds from the Iris genus and the broader class of triterpenoids have demonstrated a range of significant biological effects, including cytotoxic, anti-inflammatory, antioxidant, and neuroprotective activities[2][3][4][5][6]. Notably, other iridal-type triterpenes isolated from Iris tectorum, such as Iritectol B, have shown cytotoxicity against human cancer cell lines[2].

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's potential biological activities. The following sections detail experimental protocols for assessing its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-Cancer Activity

Given that other triterpenes from Iris tectorum have exhibited cytotoxic effects, evaluating the anti-cancer potential of this compound is a logical starting point[2][4]. The following protocols describe assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[7].

Experimental Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, HT29 colon cancer, or COR-L23 lung cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| Vehicle Control | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||